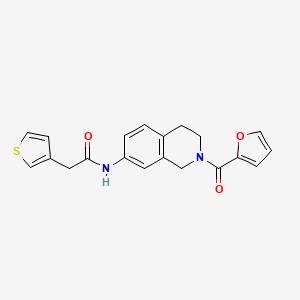![molecular formula C13H16BrN3O2 B2918299 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-cyclopropylethan-1-one CAS No. 2097884-58-5](/img/structure/B2918299.png)
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-cyclopropylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 5-Bromopyrimidin-2-ol , which is a biochemical reagent used as a biological material or organic compound for life science related research .
Synthesis Analysis
While specific synthesis details for this compound are not available, it’s worth noting that 5-Bromopyrimidin-2-ol, a related compound, is used as a biochemical reagent .Applications De Recherche Scientifique
Single-Molecule Magnet Behavior
Research indicates that complexes based on rare-earth-radical frameworks, which include molecules similar to the queried compound, show potential in single-molecule magnetism. These molecules, like 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-cyclopropylethan-1-one, act as bridging ligands in the formation of these complexes (Xu et al., 2009).
Conducting Polymer Synthesis
Compounds with structures related to the queried molecule have been utilized in the synthesis of conducting polymers. These polymers are formed through electropolymerization, using monomers that oxidize at low potentials, indicating a stable conducting form. Such research can be foundational in developing new materials for electronic applications (Sotzing et al., 1996).
Honeycomb-Layered Metal Complexes
Another application is observed in the synthesis of coordination polymers, which demonstrate unique magnetic properties. For example, the use of compounds structurally akin to this compound in forming honeycomb-layered metal complexes shows antiferromagnetic interactions, a critical aspect in advanced material sciences (Rodrı́guez-Diéguez et al., 2007).
Photophysical Applications
The molecule's structure and derivatives are significant in the study of photophysical properties of certain complexes. This includes applications in organic light-emitting devices and potentially in biological labeling, where the manipulation of the molecule's properties can lead to varying emission colors and performances (Stagni et al., 2008).
Antibacterial Activity
Derivatives of the molecule have been evaluated for their antimicrobial activity against a range of bacteria. These studies are crucial in the development of new pharmaceuticals and understanding the relationship between molecular structure and antibacterial efficacy (Bogdanowicz et al., 2013).
Cancer Research
In cancer research, similar molecular structures have been explored for their potential antitumor activities. This involves synthesizing and testing various compounds to evaluate their efficacy against certain types of cancer cells, offering insights into novel treatments (Wang et al., 2010).
Mécanisme D'action
Target of Action
The primary targets of the compound “1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-cyclopropylethan-1-one” are currently unknown. The compound contains a bromopyrimidinyl group , which is a common moiety in many bioactive molecules, suggesting it may interact with a variety of biological targets.
Mode of Action
Bromopyrimidines are known to undergo rapid nucleophilic displacement reactions with various nucleophiles . This suggests that the compound could interact with its targets through a similar mechanism, leading to changes in the target’s function.
Propriétés
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-cyclopropylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c14-10-6-15-13(16-7-10)19-11-3-4-17(8-11)12(18)5-9-1-2-9/h6-7,9,11H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZONWPIPUHPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2918218.png)
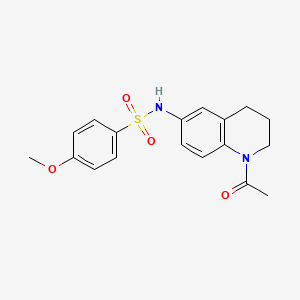
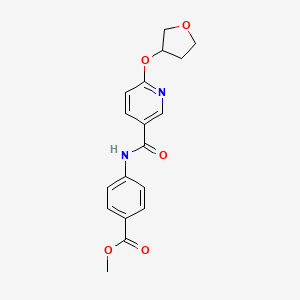
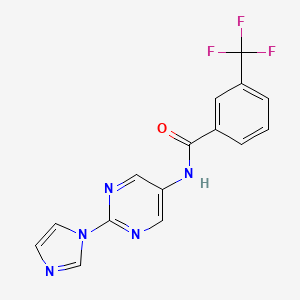
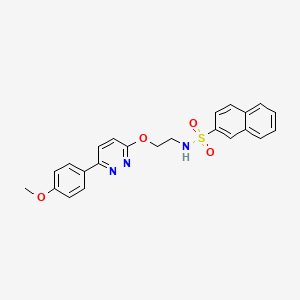
![4-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918225.png)
![4-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2918226.png)
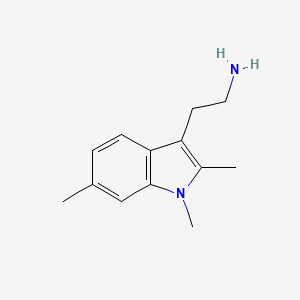

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(1H-imidazol-1-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2918231.png)
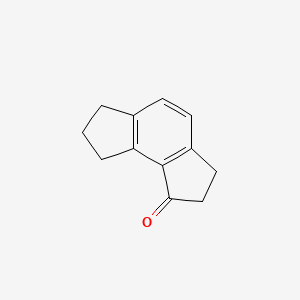
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide](/img/structure/B2918235.png)
![N-BENZYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2918238.png)
